molecular formula C7H13ClF3N B2804503 (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 405879-00-7

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B2804503
CAS No.: 405879-00-7
M. Wt: 203.63
InChI Key: FZTUIHXRRKGIAV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of cyclobutylmethylamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
  • (Cyclopentylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
  • (Cyclohexylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Uniqueness

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is unique due to its cyclobutylmethyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with distinct biological activities .

Properties

IUPAC Name

N-(cyclobutylmethyl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-11-4-6-2-1-3-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTUIHXRRKGIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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